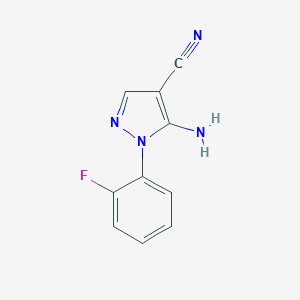![molecular formula C21H23N3O B187194 3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline CAS No. 5537-35-9](/img/structure/B187194.png)
3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline, also known as Ro 15-4513, is a selective antagonist of the GABAA receptor. It was first synthesized in 1983 by a group of researchers at F. Hoffmann-La Roche Ltd. Ro 15-4513 has been extensively studied for its potential therapeutic applications in the treatment of alcoholism, anxiety, and sleep disorders.
Mechanism Of Action
3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 acts as a selective antagonist of the GABAA receptor, specifically targeting the benzodiazepine binding site. By blocking the effects of ethanol on the GABAA receptor, 3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 can help reduce the reinforcing effects of alcohol and potentially aid in the treatment of alcoholism.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 has been shown to have anxiolytic and sedative effects in animal models, which are likely mediated by its action on the GABAA receptor. It has also been shown to block the development of tolerance to ethanol in animal models of alcoholism, suggesting that it may be able to help reduce the addictive potential of alcohol.
Advantages And Limitations For Lab Experiments
3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 has been extensively studied in animal models and has shown promising results in the treatment of alcoholism, anxiety, and sleep disorders. However, its use in humans is still in the early stages of development, and more research is needed to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for research on 3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513. One area of interest is its potential use in combination with other drugs for the treatment of alcoholism. Another area of interest is its potential use in the treatment of anxiety and sleep disorders. Additionally, more research is needed to determine the long-term safety and efficacy of 3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 in humans.
Synthesis Methods
The synthesis of 3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 involves a multistep process, starting with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline in the presence of triethylamine to yield 3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513.
Scientific Research Applications
3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 has been extensively studied for its potential therapeutic applications in the treatment of alcoholism, anxiety, and sleep disorders. It has been shown to selectively block the effects of ethanol on the GABAA receptor, which has led to its use in animal models of alcoholism. 3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 has also been shown to have anxiolytic and sedative effects in animal models, making it a potential candidate for the treatment of anxiety and sleep disorders.
properties
CAS RN |
5537-35-9 |
|---|---|
Product Name |
3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline |
Molecular Formula |
C21H23N3O |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5,5,8,9-tetramethyl-6H-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C21H23N3O/c1-13-10-16-12-21(3,4)24-19(15-6-8-17(25-5)9-7-15)22-23-20(24)18(16)11-14(13)2/h6-11H,12H2,1-5H3 |
InChI Key |
LUGLLAHZGTUSAE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)C3=NN=C(N3C(C2)(C)C)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC2=C(C=C1C)C3=NN=C(N3C(C2)(C)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





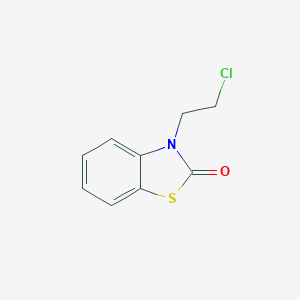
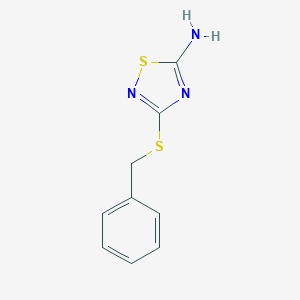


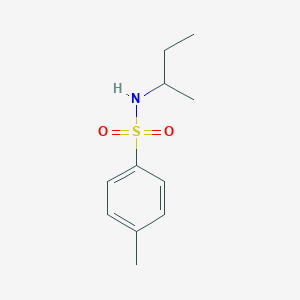

![6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187127.png)

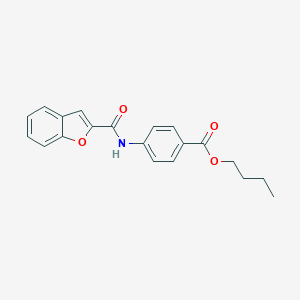
![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)

